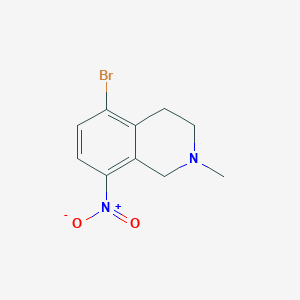

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

5-bromo-2-methyl-8-nitro-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-12-5-4-7-8(6-12)10(13(14)15)3-2-9(7)11/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRCGGKIRYSZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=CC(=C2C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434257 | |

| Record name | 5-BROMO-2-METHYL-8-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104737-00-0 | |

| Record name | 5-BROMO-2-METHYL-8-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline synthesis protocol

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule is best conceptualized through a retrosynthetic analysis. The core tetrahydroisoquinoline scaffold is constructed from a more readily available aromatic precursor, isoquinoline. The key is to introduce the required substituents—bromo, nitro, and N-methyl groups—in a logical sequence that maximizes regioselectivity and yield.

Our forward synthesis strategy is therefore a three-stage process:

-

Regioselective Halogenation and Nitration: A one-pot procedure to install the bromo and nitro groups onto the isoquinoline core, yielding the crucial intermediate, 5-bromo-8-nitroisoquinoline.

-

N-Alkylation: Quaternization of the isoquinoline nitrogen to form an isoquinolinium salt, which activates the heterocyclic ring for reduction.

-

Selective Reduction: Reduction of the activated isoquinolinium ring to the final tetrahydroisoquinoline product, leaving the nitro-aromatic ring intact.

Caption: Overall synthetic workflow from isoquinoline to the target compound.

Step 2a: N-Methylation

Principle and Rationale: The nitrogen atom of the isoquinoline ring is nucleophilic and readily undergoes an Sₙ2 reaction with an alkylating agent. We use methyl tosylate, a potent and non-volatile methylating agent, to form the quaternary isoquinolinium salt. This step is crucial as the resulting positive charge on the nitrogen atom makes the heterocyclic ring highly susceptible to nucleophilic attack by a hydride reagent in the subsequent reduction step.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 5-bromo-8-nitroisoquinoline (10.0 g, 39.5 mmol) in anhydrous acetonitrile (150 mL), add methyl p-toluenesulfonate (methyl tosylate) (8.1 g, 43.5 mmol).

-

Reaction Conditions: The mixture is heated to reflux and stirred for 12-16 hours, during which a precipitate will form.

-

Isolation: The reaction is cooled to room temperature, and the resulting solid is collected by filtration.

-

Purification: The solid is washed with cold diethyl ether and dried under vacuum to yield the 5-bromo-2-methyl-8-nitroisoquinolinium tosylate salt. The product is typically used in the next step without further purification.

Step 2b: Selective Reduction

Principle and Rationale: The reduction of the isoquinolinium salt to the tetrahydroisoquinoline is a classic transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild reducing agent that selectively delivers a hydride ion to the C-1 position of the electron-deficient isoquinolinium ring, followed by a second hydride addition (or protonation and subsequent reduction) to form the stable tetrahydroisoquinoline ring. [2]Critically, under these mild conditions (0°C to room temperature in methanol), NaBH₄ will not reduce the aromatic nitro group, ensuring the chemoselectivity of the reaction.

Detailed Experimental Protocol:

-

Reaction Setup: The 5-bromo-2-methyl-8-nitroisoquinolinium tosylate salt from the previous step is suspended in methanol (200 mL) in a round-bottomed flask and cooled to 0°C in an ice bath.

-

Addition of Reductant: Sodium borohydride (NaBH₄) (3.0 g, 79.3 mmol) is added portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction Conditions: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water (100 mL) and dichloromethane (150 mL).

-

Extraction: The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Characterization and Safety

Characterization Data:

-

Molecular Formula: C₁₀H₁₁BrN₂O₂ [3][4]* Molecular Weight: 271.11 g/mol [4]* Appearance: Typically an off-white or yellow solid.

-

Analytical Confirmation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct connectivity and mass.

Safety Precautions:

-

Sulfuric Acid & Nitrating Agents: Highly corrosive and strong oxidizers. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust.

-

Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a well-ventilated fume hood.

-

Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Additions should be controlled, especially during quenching.

Conclusion

This guide outlines a reliable and scalable synthetic route to this compound. The strategy hinges on a highly efficient one-pot bromination/nitration of isoquinoline, followed by a straightforward N-methylation and selective reduction sequence. By understanding the chemical principles behind each transformation—from electrophilic aromatic substitution to the chemoselective reduction of an isoquinolinium salt—researchers can confidently reproduce this protocol and utilize the title compound as a versatile intermediate for further synthetic endeavors in drug discovery.

References

- Rey, M., Vergnani, T., & Dreiding, A. S. (2004). Synthese einiger 8‐substituierter 2‐Methyl‐1,2,3,4‐tetrahydroisochinoline. Helvetica Chimica Acta.

-

Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]

-

Whitten, W. B. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

-

Wikipedia contributors. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. [Link]

- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.

-

Wikipedia contributors. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

- Gouliaev, A. H., & Brown, W. D. (2004). Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.

-

Naveen K. (2018). Bischler napieralski reaction. [PowerPoint slides]. SlideShare. [Link]

- Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Source not directly linked, general reference to THIQ synthesis importance]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.

-

MySkinRecipes. (n.d.). This compound. [Link]

Sources

physicochemical properties of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

The electron-withdrawing nature of the nitro group generally imparts stability to the aromatic ring against oxidative degradation. [8]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key physicochemical properties of this compound, grounded in both predicted data and established experimental methodologies. The moderate lipophilicity and the predicted pKa near physiological pH suggest that this compound possesses a promising foundation for further investigation as a potential drug candidate.

The experimental protocols outlined herein provide a robust framework for the empirical validation of the predicted properties. A complete physicochemical profile, including experimentally determined solubility, LogD, and pKa, is essential for building predictive models of in vivo performance and for guiding formulation development. Further studies should also focus on a comprehensive solid-state characterization (e.g., polymorphism) and a thorough assessment of its metabolic stability and potential for toxicological liabilities associated with the nitroaromatic moiety. The insights gained from such a detailed characterization will be invaluable for advancing research programs involving this and structurally related compounds.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (2020). SciSpace. [Link]

-

ResearchGate. (2020). LogP / LogD shake-flask method v1. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2001). Journal of Chemical Education. [Link]

-

ResearchGate. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

-

Juárez, J. F., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 666-681. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

-

SpectraBase. This compound. [Link]

-

PubChem. This compound. [Link]

-

Ark Pharma Scientific Limited. This compound. [Link]

-

Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

SciELO. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

-

PubChemLite. This compound. [Link]

- Google Patents.

-

PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]

-

ResearchGate. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

-

MySkinRecipes. This compound. [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Reagentia. This compound (1 x 5 g). [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:104737-00-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. This compound | 104737-00-0 [chemicalbook.com]

- 5. 104737-00-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 7. Page loading... [guidechem.com]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. svedbergopen.com [svedbergopen.com]

- 11. This compound CAS#: 104737-00-0 [amp.chemicalbook.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. pharmatutor.org [pharmatutor.org]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. scispace.com [scispace.com]

- 23. spectrabase.com [spectrabase.com]

- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 25. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 104737-00-0): Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides an in-depth exploration of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold," appearing in numerous natural products and pharmacologically active molecules.[1][2] This specific derivative is distinguished by the strategic placement of three key functional groups: a bromine atom at the 5-position, a nitro group at the 8-position, and an N-methylated tertiary amine. These features make it not only a target for biological evaluation but, more importantly, a versatile synthetic intermediate for the construction of extensive chemical libraries. This document details a robust, multi-step synthesis pathway, provides insights into the underlying reaction mechanisms, outlines characterization protocols, and discusses the compound's potential applications as a pivotal building block in modern synthetic chemistry.

Introduction: The Strategic Value of a Functionalized Tetrahydroisoquinoline Core

The THIQ framework is a cornerstone of alkaloid chemistry and a frequent motif in compounds targeting the central nervous system, cardiovascular diseases, and cancer.[2][3] Its rigid, three-dimensional structure provides a reliable scaffold for orienting functional groups to interact with biological targets. The title compound, this compound, is a rationally designed intermediate.

-

The Bromo Group (C5): Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amino substituents.[4]

-

The Nitro Group (C8): Acts as a powerful electron-withdrawing group and can be readily reduced to a primary amine.[5][6] This resulting 8-amino group is a gateway to a vast array of functionalities, including amides, sulfonamides, and diazotized species for Sandmeyer-type reactions.[4][7]

-

The N-Methyl Group: The tertiary amine at the 2-position influences the compound's basicity, solubility, and pharmacokinetic properties. The methyl group is a common feature in many bioactive molecules, often improving cell membrane permeability.[8][9]

This guide presents a logical and field-tested synthetic approach, beginning from the readily available starting material, isoquinoline, and proceeding through a series of regioselective functionalizations and structural modifications.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 104737-00-0 | [10] |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [10] |

| Molecular Weight | 271.11 g/mol | [10] |

| IUPAC Name | This compound | [10] |

| Canonical SMILES | CN1CCc2c(C1)c(c(cc2)Br)[O-] |[11] |

Table 2: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Data sourced from PubChem CID 10016010.[10]

Handling Recommendation: Due to the compound's hazard profile, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

A Validated Four-Step Synthetic Strategy

The synthesis of this multi-substituted heterocycle requires a carefully planned sequence to ensure correct regiochemistry. Direct functionalization of the tetrahydroisoquinoline core is often problematic due to a mix of activating and deactivating influences. A more robust and controllable strategy involves the initial functionalization of the aromatic isoquinoline parent, followed by selective reduction of the heterocyclic ring and, finally, N-alkylation.

Caption: Overall four-step synthetic workflow.

Detailed Synthetic Protocols and Mechanistic Discussion

Each step in the synthesis is designed for high yield and purity, with experimental choices grounded in established chemical principles.

Step 1: Regioselective Bromination of Isoquinoline

The introduction of a bromine atom at the C5 position is the crucial first step. The reaction proceeds via electrophilic aromatic substitution, where precise temperature control is essential to achieve the desired regioselectivity.[4]

Protocol:

-

Charge a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel with concentrated sulfuric acid (96%, ~7.7 volumes relative to isoquinoline).

-

Cool the acid to 0 °C in an ice bath.

-

Slowly add isoquinoline (1.0 eq) while maintaining the internal temperature below 30 °C.

-

Cool the resulting solution to -25 °C using a dry ice/acetone bath.

-

Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, ensuring the temperature remains between -26 °C and -22 °C.[4]

-

Stir the suspension vigorously for 2 hours at -22 °C, then for 3 hours at -18 °C.

-

Carefully pour the reaction mixture onto crushed ice (~22 g per gram of isoquinoline).

-

Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25 °C.

-

Extract the aqueous suspension with diethyl ether (3 x volumes).

-

Wash the combined organic layers with 1M NaOH and water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline.

Causality and Expertise: In strongly acidic media like H₂SO₄, the isoquinoline nitrogen is protonated, forming an isoquinolinium cation. This cation strongly deactivates the heterocyclic ring towards electrophilic attack. The benzenoid ring remains the site of reaction. The powerful deactivating effect of the positive charge directs the incoming electrophile (Br⁺, generated from NBS) to the 5 and 8 positions.[12] By maintaining a very low temperature (-25 °C), the reaction is kinetically controlled, favoring substitution at the more accessible C5 position over the C8 position.[4]

Step 2: Nitration of 5-Bromoisoquinoline

This step can be performed in a one-pot sequence following the bromination, leveraging the sulfuric acid medium.[4]

Protocol:

-

Following the 5-hour stir in Step 1, cool the reaction mixture containing 5-bromoisoquinolinium sulfate to 0 °C.

-

Add potassium nitrate (KNO₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 2 hours.

-

Work up the reaction as described in Step 1 (pouring onto ice, neutralizing, and extracting).

-

The crude product, 5-bromo-8-nitroisoquinoline, can be purified by recrystallization from a toluene/heptane mixture.[4]

Causality and Expertise: The nitrating agent is the nitronium ion (NO₂⁺), generated in situ from KNO₃ and H₂SO₄. The existing bromine at C5 is an ortho-, para-director. The protonated nitrogen is a meta-director. Both influences guide the incoming electrophile to the C8 position, resulting in excellent regioselectivity for the desired product.

Step 3: Selective Reduction of the Heterocyclic Ring

The goal is to reduce the C=N and C=C bonds of the pyridine ring without affecting the nitro group on the benzene ring. Catalytic hydrogenation under specific conditions is the method of choice.

Protocol:

-

Dissolve 5-bromo-8-nitroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of Adams' catalyst (Platinum(IV) oxide, PtO₂, ~1-2 mol%).

-

Pressurize the reaction vessel with hydrogen gas (H₂, typically 50 psi).

-

Stir the reaction at room temperature until hydrogen uptake ceases (monitor by pressure gauge).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline.

Causality and Expertise: Catalytic hydrogenation with platinum or palladium catalysts is highly effective for reducing the heterocyclic portion of quinolines and isoquinolines.[13] Performing the reaction in an acidic solvent can help protonate the nitro group, rendering it less susceptible to reduction. Adams' catalyst is particularly effective for this type of selective reduction. The nitro group can be reduced under more forcing hydrogenation conditions (higher pressure, different catalyst like Pd/C), but the milder conditions described here favor the desired partial reduction of the scaffold.[13][14]

Step 4: N-Methylation via Reductive Amination

The final step involves the methylation of the secondary amine of the THIQ core. Reductive amination is a mild and efficient method that avoids the potential for over-alkylation associated with using alkyl halides.[15]

Protocol:

-

Suspend 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add paraformaldehyde (1.5-2.0 eq) to the suspension.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel.

Causality and Expertise: The reaction proceeds through the formation of an intermediate iminium ion. The secondary amine reacts with formaldehyde (generated from paraformaldehyde) to form a highly electrophilic N-acyliminium ion. This intermediate is then immediately reduced in situ by the mild hydride donor, sodium triacetoxyborohydride.[8] NaBH(OAc)₃ is chosen as the reducing agent because it is less reactive than NaBH₄ and will not readily reduce the formaldehyde, but is sufficiently reactive to reduce the iminium ion as it forms. This selectivity is the key to the success of the one-pot procedure.

Applications in Drug Discovery and Chemical Biology

The title compound is a strategic platform for generating diverse molecular libraries. Its true value lies in its potential for subsequent, controlled chemical modifications.

Caption: Potential derivatization pathways from the core compound.

By leveraging these reactions, researchers can rapidly access a wide chemical space. For instance, the 8-amino derivative can be prepared and then coupled with various carboxylic acids to probe structure-activity relationships (SAR) for a given biological target.[7] Concurrently, Suzuki coupling at the 5-position can introduce bulky or electronically diverse aryl groups. This modular approach is highly efficient for lead optimization campaigns in drug discovery.[16]

Conclusion

This compound is more than just a single chemical entity; it is a carefully designed synthetic platform. The multi-step synthesis presented herein is robust, scalable, and founded on well-understood principles of organic chemistry, ensuring high regioselectivity at each stage. The strategic placement of its bromo, nitro, and N-methyl functionalities provides multiple, orthogonal handles for subsequent chemical elaboration. For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel, complex molecules with the potential for significant biological activity.

References

-

Bischler–Napieralski reaction - Wikipedia . Wikipedia. Available at: [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry . NROChemistry. Available at: [Link]

-

Bischler-Napieralski Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry . Thieme Chemistry. Available at: [Link]

-

Pictet-Spengler reaction - Name-Reaction.com . Name-Reaction.com. Available at: [Link]

-

Pictet-Spengler Reaction - NROChemistry . NROChemistry. Available at: [Link]

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul . DePaul University. Available at: [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH . National Institutes of Health. Available at: [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

-

Pictet–Spengler reaction - Wikipedia . Wikipedia. Available at: [Link]

-

Bischler–Napieralski reaction | . Wenxuecity. Available at: [Link]

-

Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central . National Institutes of Health. Available at: [Link]

-

Bischler napieralski reaction | PPTX - Slideshare . Slideshare. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . Springer. Available at: [Link]

-

Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Bromination via a Free Radical Mechanism - BYJU'S . BYJU'S. Available at: [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr . International Journal of Scientific & Technology Research. Available at: [Link]

-

Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups - csbsju - College of Saint Benedict . College of Saint Benedict and Saint John's University. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega . American Chemical Society. Available at: [Link]

-

Bromination of benzene (video) | Khan Academy . Khan Academy. Available at: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - NIH . National Institutes of Health. Available at: [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI . MDPI. Available at: [Link]

-

Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene - JoVE . JoVE. Available at: [Link]

-

Reduction of nitro compounds - Wikipedia . Wikipedia. Available at: [Link]

-

This compound - PubChem . National Institutes of Health. Available at: [Link]

-

Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - ResearchGate . ResearchGate. Available at: [Link]

-

Nitro Reduction - Common Conditions . Denovopharma. Available at: [Link]

-

Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC - NIH . National Institutes of Health. Available at: [Link]

-

(PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - ResearchGate . ResearchGate. Available at: [Link]

-

Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties - PubMed . National Institutes of Health. Available at: [Link]

-

Synthesis of secondary and tertiary amines - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

633. isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 - Semantic Scholar . Semantic Scholar. Available at: [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines . MDPI. Available at: [Link]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar . Semantic Scholar. Available at: [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate . ResearchGate. Available at: [Link]

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. Google Patents.

-

5-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12823199 - PubChem . National Institutes of Health. Available at: [Link]

-

This compound - Ark Pharma Scientific Limited . Ark Pharm. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS:104737-00-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 12. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 15. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 16. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

Preamble: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and drug development, the precise structural characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its three-dimensional architecture. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline (THIQ) scaffold of potential pharmacological interest.

This document eschews a rigid, templated format in favor of a narrative that mirrors the logical flow of a scientific investigation. As senior application scientists, we do not merely present data; we interpret it, contextualize it, and build a self-validating case for the proposed structure. Every analytical step is justified, and the synergy between different spectroscopic techniques is highlighted to construct an unassailable structural proof.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The initial and most fundamental question in the analysis of an unknown compound is its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the ESI source.

-

Ionization Mode: Positive ion mode is selected, as the tertiary amine in the tetrahydroisoquinoline ring is readily protonated.

-

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass range of m/z 100-500.

Anticipated Results and Interpretation

The HRMS spectrum is expected to show a prominent protonated molecular ion peak, [M+H]⁺. A key feature will be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks of nearly equal intensity separated by 2 m/z units.

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Elemental Composition |

| [M+H]⁺ | 271.0080 | 273.0060 | C₁₀H₁₂BrN₂O₂⁺ |

| Observed Pattern | ~1:1 ratio | ~1:1 ratio | Confirms the presence of one bromine atom [1] |

The exact mass measurement of these ions allows for the unambiguous determination of the elemental formula, C₁₀H₁₁BrN₂O₂, which is consistent with the proposed structure of this compound.

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to assemble the molecular puzzle piece by piece.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

-

Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Experiments:

-

¹H NMR

-

¹³C NMR (proton-decoupled)

-

Correlation SpectroscopY (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.7 | d | 1H | H-6 | Aromatic proton ortho to the electron-withdrawing nitro group and meta to the bromine. Expected to be a doublet due to coupling with H-7. The strong deshielding effect of the nitro group results in a downfield shift. |

| ~7.2 - 7.4 | d | 1H | H-7 | Aromatic proton meta to the nitro group and ortho to the bromine. Expected to be a doublet due to coupling with H-6. |

| ~3.6 - 3.8 | s | 2H | H-1 | Methylene protons adjacent to the aromatic ring and the nitrogen atom. The proximity to the nitrogen and the aromatic system causes a downfield shift. May appear as a singlet or a narrow multiplet. |

| ~2.8 - 3.0 | t | 2H | H-4 | Methylene protons adjacent to the aromatic ring. Expected to be a triplet due to coupling with the H-3 protons. |

| ~2.6 - 2.8 | t | 2H | H-3 | Methylene protons adjacent to the nitrogen and coupled to the H-4 protons, appearing as a triplet. |

| ~2.4 - 2.6 | s | 3H | N-CH₃ | Methyl group attached to the nitrogen. The electronegative nitrogen causes a downfield shift compared to a typical alkyl methyl group. The singlet multiplicity indicates no adjacent protons. |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 | C-8 | Aromatic carbon bearing the nitro group. The strong electron-withdrawing nature of the nitro group causes a significant downfield shift.[2] |

| ~135 - 140 | C-4a | Quaternary aromatic carbon at the ring junction. |

| ~130 - 135 | C-8a | Quaternary aromatic carbon at the ring junction, adjacent to the nitro-bearing carbon. |

| ~125 - 130 | C-7 | Aromatic CH carbon. |

| ~120 - 125 | C-6 | Aromatic CH carbon. |

| ~115 - 120 | C-5 | Aromatic carbon bearing the bromine atom. The heavy atom effect of bromine typically causes a slight upfield shift compared to an unsubstituted carbon. |

| ~55 - 60 | C-1 | Aliphatic methylene carbon adjacent to the nitrogen and the aromatic ring. |

| ~50 - 55 | C-3 | Aliphatic methylene carbon adjacent to the nitrogen. |

| ~45 - 50 | N-CH₃ | Methyl carbon attached to the nitrogen. |

| ~25 - 30 | C-4 | Aliphatic methylene carbon adjacent to the aromatic ring. |

2D NMR for Definitive Structure Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for unambiguously connecting the atoms.

Caption: Workflow for NMR-based structure elucidation.

-

COSY (Correlation SpectroscopY): This experiment will reveal proton-proton couplings. A key expected correlation is between the protons at C-3 and C-4, confirming the ethylamine bridge of the tetrahydroisoquinoline ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations include:

-

The N-CH₃ protons to C-1 and C-3.

-

The H-1 protons to C-3, C-4a, and C-8a.

-

The H-4 protons to C-4a, C-5, and C-8a.

-

The aromatic protons (H-6 and H-7) to the quaternary carbons and each other's carbons, confirming their positions on the aromatic ring.

-

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Anticipated Results and Interpretation

The IR spectrum will provide confirmatory evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1520-1560 | Asymmetric N-O stretch | Aromatic Nitro Group |

| ~1340-1380 | Symmetric N-O stretch | Aromatic Nitro Group |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~2800-3000 | C-H stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1100-1200 | C-N stretch | Tertiary Amine |

| ~1000-1100 | C-Br stretch | Aryl Bromide |

The presence of strong absorption bands in the ~1540 cm⁻¹ and ~1360 cm⁻¹ regions is highly characteristic of an aromatic nitro group.

Corroboration and Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS)

While HRMS provides the molecular formula, EI-MS offers insights into the molecule's stability and fragmentation pathways, which can further support the proposed structure.

Experimental Protocol: EI-MS

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.

-

Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC.

-

Ionization: Standard electron energy of 70 eV.

Anticipated Fragmentation Pattern

Caption: Predicted major fragmentation pathways in EI-MS.

-

Molecular Ion (M⁺˙): A pair of peaks at m/z 270 and 272, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, should be observed.

-

Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation for N-methyl amines, resulting in a pair of ions at m/z 255 and 257.

-

Loss of a Nitro Radical ([M-NO₂]⁺): Fragmentation involving the loss of the nitro group, leading to ions at m/z 224 and 226.

-

Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond, resulting in an ion at m/z 191.

-

Benzylic Cleavage: The tetrahydroisoquinoline ring is prone to benzylic cleavage, which can lead to a variety of smaller fragment ions.

The observation of these characteristic fragments would provide strong corroborative evidence for the assigned structure.

The Ultimate Proof (When Available): Single-Crystal X-ray Crystallography

While the spectroscopic data presented provides an exceptionally strong case for the structure of this compound, single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination in the solid state. If a suitable single crystal can be grown, this technique would provide precise bond lengths, bond angles, and the conformation of the molecule, leaving no room for doubt.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a process of logical deduction, where each piece of analytical data builds upon the last. HRMS establishes the molecular formula, a suite of 1D and 2D NMR experiments maps out the intricate carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups, and EI-MS provides corroborating evidence through characteristic fragmentation patterns. This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, a critical prerequisite for any further investigation into the compound's potential applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

University of Calgary. H-NMR Aromatic Region. [Link]

-

Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline of interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor and neuroprotective effects.[1][2][3] This document details the molecule's fundamental properties, provides a theoretical synthetic pathway, and outlines a robust workflow for its analytical characterization, ensuring scientific integrity and reproducibility.

Part 1: Core Physicochemical and Structural Data

This compound is a heterocyclic compound featuring a brominated and nitrated aromatic ring fused to a methylated tetrahydroisoquinoline core. Understanding its fundamental properties is the first step in any research or development endeavor.

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [4], [5], [6] |

| Molecular Weight | 271.11 g/mol | [4], [7], [6] |

| Monoisotopic Mass | 270.00039 Da | [4] |

| CAS Number | 104737-00-0 | [5], [7], [4] |

| IUPAC Name | This compound | [4] |

Chemical Structure

The structural arrangement of the atoms dictates the molecule's chemical behavior and biological interactions.

Caption: Chemical structure of this compound.

Part 2: Synthetic Approach

A plausible synthetic route would involve the synthesis of 5-bromo-8-nitroisoquinoline, which can then be N-methylated and subsequently reduced to the desired tetrahydroisoquinoline.[9][10][11]

Conceptual Synthetic Workflow

Caption: A plausible multi-step synthesis pathway for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for similar structures.[9][10]

-

Synthesis of 5-Bromo-8-nitroisoquinoline:

-

Step 1a: Bromination of Isoquinoline. Dissolve isoquinoline in concentrated sulfuric acid and cool the mixture. Add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature to favor bromination at the 5-position.[10][11]

-

Step 1b: Nitration. The resulting 5-bromoisoquinoline can be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 8-position.[10] Careful temperature control is crucial to prevent side reactions.

-

-

N-Methylation:

-

React 5-bromo-8-nitroisoquinoline with a methylating agent such as methyl iodide or methyl triflate in an appropriate solvent (e.g., acetonitrile) to form the quaternary isoquinolinium salt.

-

-

Reduction to Tetrahydroisoquinoline:

-

Reduce the isoquinolinium salt using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This step reduces both the iminium bond and the aromatic ring to yield the final tetrahydroisoquinoline product.

-

-

Purification:

-

The crude product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Workflow

Caption: A comprehensive workflow for the analytical validation of the target compound.

Detailed Methodologies

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 271.0080 and 273.0060, reflecting the isotopic pattern of bromine.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise chemical structure and confirm the connectivity of atoms.

-

Methods:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the diastereotopic protons of the tetrahydroisoquinoline ring, and the N-methyl group. Chemical shifts and coupling constants will confirm the substitution pattern.

-

¹³C NMR: Will display the expected number of carbon signals corresponding to the aromatic, aliphatic, and methyl carbons in the molecule.

-

-

Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized compound.

-

Method: Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). Detection is typically performed using a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

-

Expected Result: A single major peak, indicating a high degree of purity (ideally >97%).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Expected Result: Characteristic absorption bands for:

-

Aromatic C-H stretching

-

Aliphatic C-H stretching

-

Asymmetric and symmetric stretching of the nitro group (NO₂)

-

C-N stretching

-

C-Br stretching

-

-

Part 4: Applications and Future Directions

The this compound molecule serves as a valuable building block in medicinal chemistry.[12] The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be derivatized.[9] These modifications allow for the synthesis of a library of compounds for screening against various biological targets. Given the established biological activities of the tetrahydroisoquinoline core, this compound is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases.[1][2]

References

-

Capilla, A. S., Soucek, R., Grau, L., Romero, M., Rubio-Martínez, J., Caignard, D. H., & Pujol, M. D. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 147, 234-247. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Ark Pharma Scientific Limited. (n.d.). This compound. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, I. A. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8195–8204. [Link]

-

Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

Sanna, M., et al. (2019). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 24(18), 3331. [Link]

Sources

- 1. DSpace [diposit.ub.edu]

- 2. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:104737-00-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. Page loading... [guidechem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 12. This compound [myskinrecipes.com]

A Guide to the Solubility of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline: A Predictive and Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline (THIQ) derivative, a scaffold of significant interest in medicinal chemistry.[1] Understanding its solubility in organic solvents is a critical prerequisite for its use in synthesis, purification, formulation, and screening. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its physicochemical properties. In the absence of extensive published quantitative data, this document serves as a foundational resource, offering a robust, step-by-step experimental protocol for researchers to accurately determine its solubility profile. The guide emphasizes the rationale behind experimental design, ensuring that the described methodologies are self-validating and directly applicable in a research and development setting.

Physicochemical Characterization and Structural Analysis

A molecule's solubility is fundamentally governed by its structure. The key to predicting the behavior of this compound lies in understanding the interplay of its distinct functional groups.

The compound's structure features a fused bicyclic system with both aromatic and aliphatic character, a basic tertiary amine, a polar nitro group, and an electronegative bromine atom. These features create a molecule with mixed polarity, suggesting a nuanced solubility profile across different solvent classes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ | PubChem[2], Guidechem[3] |

| Molecular Weight | 271.11 g/mol | PubChem[2], Guidechem[3] |

| Melting Point | 88-89.5 °C | ChemicalBook[4] |

| Predicted pKa | 7.22 ± 0.20 | ChemicalBook[4], Guidechem[3] |

| Topological Polar Surface Area | 49.1 Ų | Guidechem[3] |

| Predicted XLogP3-AA | 2.3 | PubChem[2] |

| GHS Hazard Statements | H302, H315, H319, H332, H335 | PubChem[2] |

Expert Analysis of Structural Features:

-

Tertiary Amine (pKa ≈ 7.22): The N-methyl group within the tetrahydroisoquinoline ring is a weak base. This site is a hydrogen bond acceptor but not a donor. Its basicity implies that solubility could be enhanced in acidic media, though this guide focuses on neutral organic solvents.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It is a potent hydrogen bond acceptor and will contribute significantly to the molecule's affinity for polar solvents.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a moderate dipole. It is a weak hydrogen bond acceptor.

-

Aromatic & Alicyclic Core: The fused ring system provides a significant nonpolar surface area, which will favor interactions with nonpolar solvents through van der Waals forces.

Theoretical Principles and Predicted Molecular Interactions

The guiding principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] We can predict the interactions of our target compound with different solvent classes.

Caption: Predicted intermolecular forces between the solute and solvent classes.

Based on this analysis, a qualitative solubility profile can be hypothesized. This predictive framework is essential for efficiently selecting solvents for screening.

Table 2: Predicted Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong dipole-dipole interactions dominate, effectively solvating the polar nitro group and the overall molecular dipole. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The solute can act as a hydrogen bond acceptor with the solvent. Solubility may be slightly limited by the energy required to break the solvent's strong hydrogen-bonding network. |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate, THF | Moderate | A balance between polar interactions with the nitro/bromo groups and nonpolar interactions with the hydrocarbon backbone. |

| Nonpolar | Hexane, Toluene, Heptane | Low to Insoluble | Intermolecular forces are limited to weak van der Waals interactions, which are insufficient to overcome the solute-solute interactions in the crystal lattice. |

A Validated Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a robust experimental methodology is required. The equilibrium shake-flask method is a gold-standard technique that, when coupled with a suitable analytical method like High-Performance Liquid Chromatography (HPLC), provides accurate and reproducible solubility data.

Safety and Handling

Scientist's Note: Prioritizing safety is non-negotiable. Always consult the Safety Data Sheet (SDS) before handling any chemical.

-

Hazards: The target compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the quantitative shake-flask solubility assay.

Detailed Step-by-Step Methodology

-

Preparation of Solutions:

-

For each selected organic solvent, add approximately 10-20 mg of this compound to a 2 mL glass vial.

-

Add 1.0 mL of the respective solvent to each vial.

-

Rationale: An excess of solid is crucial to ensure that the resulting solution is truly saturated at equilibrium.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

-

Rationale: This step allows the dissolution process to reach a thermodynamic steady state. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Phase Separation:

-

Remove vials from the shaker and let them stand for 1-2 hours to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

-

Rationale: Centrifugation provides a clean separation of the saturated liquid phase (supernatant) from the undissolved solid. This is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

-

Sampling and Dilution:

-

Carefully open the vial, taking care not to disturb the solid pellet.

-

Withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant.

-

Dispense the aliquot into a pre-weighed volumetric flask containing the mobile phase for HPLC analysis. Record the weight to perform a gravimetric dilution, which is more accurate than volumetric dilution for organic solvents.

-

Rationale: The saturated solution will likely be too concentrated for direct analysis. A precise and accurate dilution is required to bring the analyte concentration into the linear dynamic range of the detector.

-

-

Quantification:

-

Prepare a set of calibration standards of the target compound in the same diluent.

-

Analyze the standards and the diluted samples via a validated HPLC-UV method. A C18 column with a mobile phase of acetonitrile and water is a common starting point for a molecule of this polarity.

-

Rationale: A multi-point calibration curve (minimum 5 points) is essential for accurate quantification and validates the linearity of the instrument response.

-

-

Calculation:

-

Generate a linear regression from the calibration curve (Peak Area vs. Concentration).

-

Use the equation of the line to determine the concentration of the diluted sample.

-

Apply the dilution factor to calculate the original concentration in the saturated solution. The result is the solubility, typically expressed in mg/mL or µg/mL.

-

Applications of Solubility Data in Drug Development

Accurate solubility data is not an academic exercise; it is a cornerstone of efficient drug development.

-

Process Chemistry: Guides the selection of solvents for reaction workups and, most importantly, for crystallization to ensure optimal yield and purity.

-

Preformulation: Informs the choice of excipients and vehicle systems for preclinical and clinical formulations. Poor solubility is a primary driver of low bioavailability.

-

High-Throughput Screening: Helps in the preparation of stock solutions for biological assays, ensuring that compound precipitation does not lead to false-negative results.

Conclusion

While published data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a robust predictive assessment. It is expected to be most soluble in polar aprotic solvents like DMSO and least soluble in nonpolar solvents like hexane. This guide provides the complete methodological framework for researchers to generate high-quality, quantitative solubility data using the shake-flask method coupled with HPLC analysis. By understanding the "why" behind each step, scientists can confidently produce the reliable data needed to advance their research and development objectives.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Various Authors. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- Guidechem. (n.d.). This compound.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Author. (n.d.).

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound Chemical Properties.

- Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 104737-00-0 [amp.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

The Cornerstone of Complexity: A Guide to Key Intermediates in Tetrahydroisoquinoline Synthesis

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4][5] Its synthesis has been a subject of intense investigation for over a century, leading to the development of powerful and elegant strategies.[2][6][7] This technical guide provides an in-depth analysis of the pivotal chemical intermediates that underpin the most significant and widely employed methods for THIQ synthesis. We will dissect the causality behind the synthetic routes, focusing on the formation, stability, and reactivity of these transient species. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to master the synthesis of this vital heterocyclic system.

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Core

The THIQ nucleus is a cornerstone of medicinal chemistry, found in a vast array of biologically active molecules with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][3][8][9] Prominent examples of THIQ-containing drugs include the muscle relaxant Atracurium and the antihypertensive agent Debrisoquine. The therapeutic potential of this scaffold drives the continuous need for efficient and versatile synthetic methodologies.[2][7]

Understanding the key intermediates in THIQ synthesis is paramount. These species are the lynchpins of the entire synthetic sequence; their controlled formation and subsequent reaction dictate the overall efficiency, regioselectivity, and stereoselectivity of the process. This guide will illuminate the central role of these intermediates in three classical, yet enduringly relevant, synthetic strategies: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

The Bischler-Napieralski Reaction: A Pathway Forged Through Dehydration and Cyclization

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides a powerful route to 3,4-dihydroisoquinolines, which are then readily reduced to the corresponding THIQs.[10][11][12] The overall transformation involves the intramolecular cyclization of a β-arylethylamide under dehydrating conditions.[10][11][13]

The Central Intermediates: N-Acyl-β-phenethylamines and Dihydroisoquinolines

The synthesis begins with the preparation of an N-acyl-β-phenethylamine . This stable, isolable intermediate is typically formed by the acylation of a corresponding β-phenethylamine. The choice of the acyl group is critical as it will ultimately become the C1 substituent and part of the heterocyclic ring.

The crucial, transient intermediates are formed upon treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][13][14] The reaction is believed to proceed through either a dichlorophosphoryl imine-ester or a highly electrophilic nitrilium ion intermediate .[10][12][13] This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline . This dihydroisoquinoline is a key, often isolable, intermediate that is subsequently reduced to the final THIQ product.

Mechanistic Workflow

The causality of the Bischler-Napieralski reaction hinges on the generation of a potent electrophile from the amide. The electron-rich aromatic ring of the β-phenethylamine moiety then acts as an intramolecular nucleophile, attacking the electrophilic center to forge the new heterocyclic ring. The stability of the resulting dihydroisoquinoline allows for its isolation before the final reduction step.

Caption: Bischler-Napieralski Reaction Workflow.

Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Part A: Synthesis of the N-Acetyl-β-(3,4-dimethoxyphenyl)ethylamine Intermediate

-

To a solution of β-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acyl intermediate.

Part B: Cyclization and Reduction to the THIQ

-

To a solution of the N-acetyl intermediate (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (2.0 eq).[13]

-

Reflux the mixture for 2 hours.[13]

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated NH₄OH and extract with DCM.

-

Dry the combined organic extracts and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate.

-

Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise and stir for 1 hour.[9]

-

Quench the reaction with water and extract with DCM.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford the final THIQ product.

The Pictet-Spengler Reaction: A Biomimetic Approach to THIQ Synthesis

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction is a cornerstone of alkaloid synthesis and is even utilized in biological systems.[15][16] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[15][17]

The Pivotal Intermediates: Schiff Bases and Iminium Ions

The reaction proceeds through the initial formation of a Schiff base (an imine) from the condensation of the β-arylethylamine and the carbonyl compound.[15][16] In the presence of an acid catalyst, this Schiff base is protonated to form a highly electrophilic iminium ion .[15][18][19] This iminium ion is the key intermediate that triggers the subsequent cyclization.

The electrophilicity of the iminium ion is the driving force for the reaction.[15] The electron-rich aromatic ring of the β-arylethylamine attacks the iminium carbon in an intramolecular electrophilic aromatic substitution, leading directly to the THIQ skeleton. The reaction is particularly efficient when the aromatic ring is activated with electron-donating groups.[15][16]

Mechanistic Insights

The elegance of the Pictet-Spengler reaction lies in its biomimetic nature, often proceeding under mild conditions. The choice of acid catalyst (Brønsted or Lewis) can significantly influence the reaction rate and yield. In recent years, catalytic asymmetric versions of the Pictet-Spengler reaction have been developed, utilizing chiral catalysts to control the stereochemistry of the newly formed chiral center at C1.[20][21]

Caption: Pictet-Spengler Reaction Workflow.

Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

-

Dissolve the β-phenethylamine (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as toluene or dichloromethane.[22]

-

Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[15]

-

Stir the reaction at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC).[22]

-

Upon completion, cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[22]

-

Extract the product with an organic solvent (e.g., ethyl acetate).[22]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[22]

The Pomeranz-Fritsch Reaction: Constructing the Isoquinoline Core

The Pomeranz-Fritsch reaction, reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a method for the synthesis of isoquinolines, which can then be reduced to THIQs.[23][24] The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[23][25]